3-(4-methoxyphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]propanamide
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Overview
Description
The compound “3-(4-methoxyphenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)propanamide” is an organic molecular entity . It is a novel intermediate and polymorphs of a compound represented by a specific structural formula .
Synthesis Analysis
The synthesis of this compound involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . The carboxamido linker is cyclized to a novel bicyclic tetrahydropyrazolopyridinone scaffold, which retains potent binding activity .Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of atoms, including a 4-methoxyphenyl group, a 2-oxopiperidin-1-yl phenyl group, and a propanamide group . The structure also includes a tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps . These include the cyclization of the carboxamido linker and the introduction of various functional groups .Scientific Research Applications
Secondary Metabolites from Botryosphaeria dothidea
A study on metabolites from the endophytic fungus Botryosphaeria dothidea, isolated from Melia azedarach, revealed compounds with antimicrobial, antioxidant, and cytotoxic activities. Notably, Pycnophorin significantly inhibited Bacillus subtilis and Staphylococcus aureus, while Stemphyperylenol demonstrated potent antifungal activity against Alternaria solani. Both Altenusin and Djalonensone showed marked DPPH radical scavenging activities, indicating antioxidant properties. Furthermore, Stemphyperylenol and Altenuene exhibited strong cytotoxicity against the HCT116 cancer cell line, suggesting potential therapeutic applications in cancer treatment (Xiao et al., 2014).
Anticancer Activity
Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide
A study synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, testing their antioxidant and anticancer activities. Some derivatives exhibited antioxidant activity surpassing that of ascorbic acid. Furthermore, these compounds displayed cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with one compound identified as particularly active against the U-87 cell line, underscoring their potential in anticancer therapy (Tumosienė et al., 2020).
Synthesis and Chemical Analysis
X-ray Powder Diffraction Data
The X-ray powder diffraction data of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in apixaban synthesis, was detailed, providing vital information for the chemical analysis and quality control of this compound (Wang et al., 2017).
Metabolic Profiling
Selective Androgen Receptor Modulator Pharmacokinetics and Metabolism
Research on S-1, a selective androgen receptor modulator (SARM), involved in-depth pharmacokinetic and metabolic studies in rats. The findings demonstrated its rapid absorption, slow clearance, moderate distribution, and extensive metabolism, presenting a comprehensive metabolic profile crucial for understanding the drug's behavior in preclinical studies (Wu et al., 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-26-19-11-8-16(9-12-19)10-13-20(24)22-17-5-4-6-18(15-17)23-14-3-2-7-21(23)25/h4-6,8-9,11-12,15H,2-3,7,10,13-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGDWFRGJINYCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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